molecular formula C46H57N3O13 B12776903 Rifamycin B, 2-(4-methylphenyl)hydrazide CAS No. 106744-12-1

Rifamycin B, 2-(4-methylphenyl)hydrazide

Cat. No.: B12776903
CAS No.: 106744-12-1
M. Wt: 860.0 g/mol
InChI Key: FGCRDUDDVHGDGJ-YRFZDLBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rifamycin B, 2-(4-methylphenyl)hydrazide is a derivative of the rifamycin family, which are antibiotics synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially. Rifamycins are particularly effective against mycobacteria and are used to treat tuberculosis, leprosy, and mycobacterium avium complex infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rifamycin B, 2-(4-methylphenyl)hydrazide involves the reaction of rifamycin B with 4-methylphenylhydrazine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts to facilitate the process .

Industrial Production Methods: Industrial production of rifamycin B involves fermentation using Amycolatopsis sp. The fermentation parameters, including the medium composition, significantly impact the yield. Optimized conditions include the use of soybean meal, glucose, potassium nitrate, calcium carbonate, and barbital .

Chemical Reactions Analysis

Types of Reactions: Rifamycin B, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Rifamycin B, 2-(4-methylphenyl)hydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and its effects on bacterial RNA polymerase.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the production of antibiotics and other pharmaceutical compounds.

Mechanism of Action

Rifamycin B, 2-(4-methylphenyl)hydrazide exerts its effects by selectively inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of the RNA polymerase enzyme .

Comparison with Similar Compounds

Uniqueness: Rifamycin B, 2-(4-methylphenyl)hydrazide is unique due to its specific hydrazide modification, which may confer different pharmacokinetic properties and potentially lower resistance rates compared to other rifamycin derivatives .

Properties

CAS No.

106744-12-1

Molecular Formula

C46H57N3O13

Molecular Weight

860.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[2-(4-methylphenyl)hydrazinyl]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C46H57N3O13/c1-22-14-16-30(17-15-22)48-49-34(51)21-59-33-20-31-41(55)36-35(33)37-43(28(7)40(36)54)62-46(9,44(37)56)60-19-18-32(58-10)25(4)42(61-29(8)50)27(6)39(53)26(5)38(52)23(2)12-11-13-24(3)45(57)47-31/h11-20,23,25-27,32,38-39,42,48,52-55H,21H2,1-10H3,(H,47,57)(H,49,51)/b12-11+,19-18+,24-13-/t23-,25+,26+,27+,32-,38-,39+,42+,46-/m0/s1

InChI Key

FGCRDUDDVHGDGJ-YRFZDLBWSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=C(C=C5)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=C(C=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.